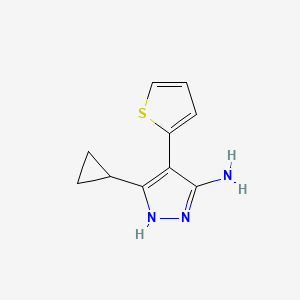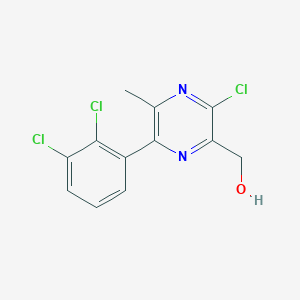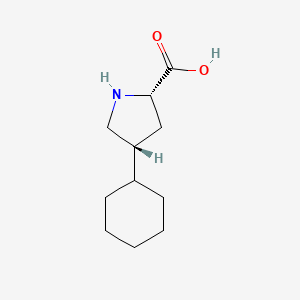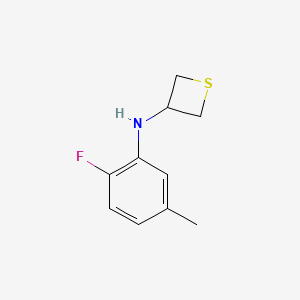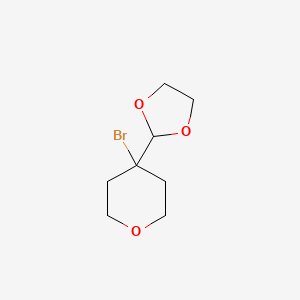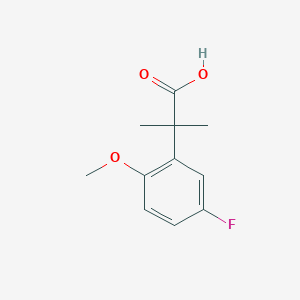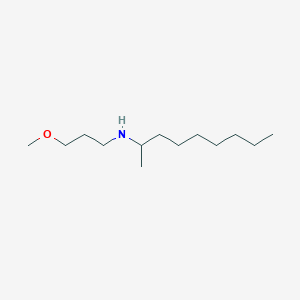![molecular formula C11H13N3S B13320525 (Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine” is a heterocyclic organic compound with an intriguing structure. Let’s break it down:
- The pyridin-2-ylmethyl group consists of a pyridine ring (a six-membered aromatic ring containing five carbon atoms and one nitrogen atom) attached to a methyl group.
- The [1-(1,3-thiazol-2-yl)ethyl] moiety includes a thiazole ring (a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom) connected to an ethyl group.
Analyse Des Réactions Chimiques
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified pyridine or thiazole moieties.
Applications De Recherche Scientifique
While direct research on this specific compound is limited, let’s explore broader applications of pyridine and thiazole derivatives:
Antimicrobial Activity: Thiazoles exhibit antimicrobial properties. The compound might have potential in this area.
Antitumor and Cytotoxic Activity: Thiazole derivatives have been investigated for their cytotoxic effects on tumor cell lines.
Biological and Clinical Applications: Pyridine derivatives play essential roles in biochemistry, such as in coenzymes (e.g., NAD+ and NADP+).
Mécanisme D'action
Given the lack of specific data, we can’t pinpoint the exact mechanism for this compound. it might interact with biological targets related to pyridine and thiazole functionalities.
Comparaison Avec Des Composés Similaires
Unfortunately, no direct analogs of this compound are widely reported. it’s essential to explore related pyridine and thiazole derivatives to understand its uniqueness.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-4-2-3-5-12-10/h2-7,9,14H,8H2,1H3 |
Clé InChI |
BUFLFHVSRCFTJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CS1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


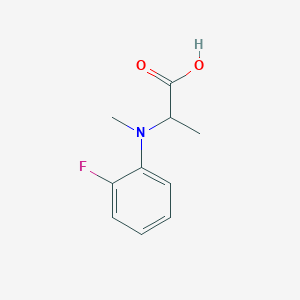

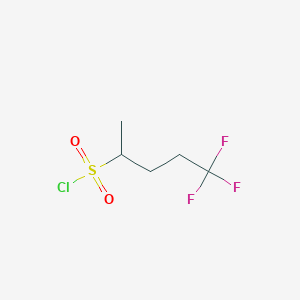
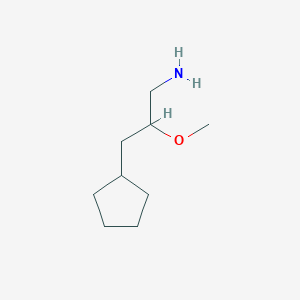
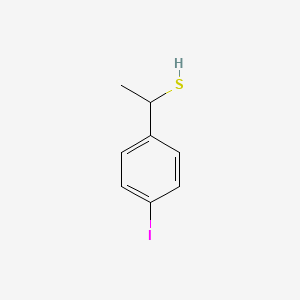
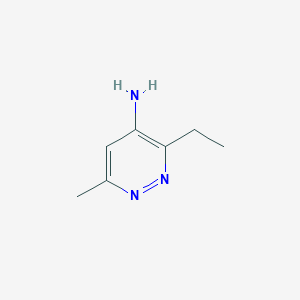
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
